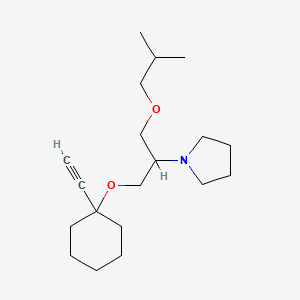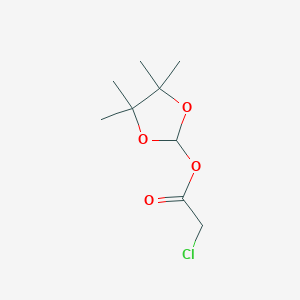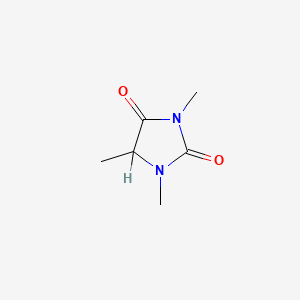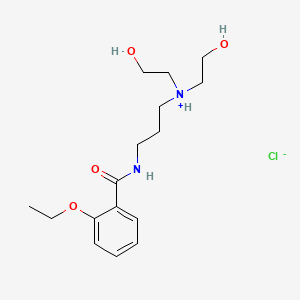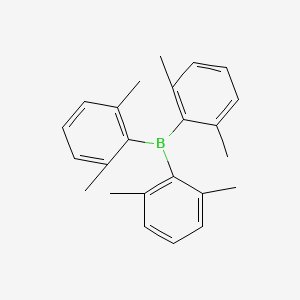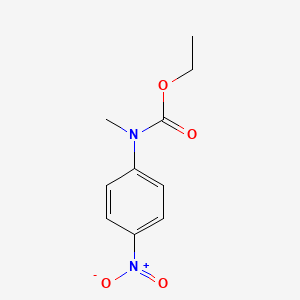
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate is an organic compound with the molecular formula C30H42N2O4 It is known for its unique structure, which includes two diethylaminopropyl groups attached to a diphenylsuccinate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate typically involves the reaction of 2,3-diphenylsuccinic acid with 3-diethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the ester linkage. The reaction mixture is usually heated to promote the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The diethylaminopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylaminopropyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The diphenylsuccinate core may also play a role in binding to specific molecular targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[3-(dimethylamino)propyl]urea: This compound has similar structural features but differs in its functional groups and reactivity.
Bis(3-dimethylaminopropyl)amine: Another related compound with different substituents on the amine groups.
Uniqueness
Bis(3-diethylaminopropyl) 2,3-diphenylsuccinate is unique due to its specific combination of diethylaminopropyl groups and diphenylsuccinate core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
78280-44-1 |
|---|---|
Molekularformel |
C30H44N2O4 |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
bis[3-(diethylamino)propyl] 2,3-diphenylbutanedioate |
InChI |
InChI=1S/C30H44N2O4/c1-5-31(6-2)21-15-23-35-29(33)27(25-17-11-9-12-18-25)28(26-19-13-10-14-20-26)30(34)36-24-16-22-32(7-3)8-4/h9-14,17-20,27-28H,5-8,15-16,21-24H2,1-4H3 |
InChI-Schlüssel |
CTLQKLYSSPOEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


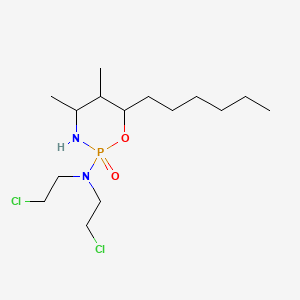
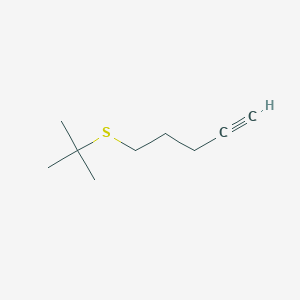
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
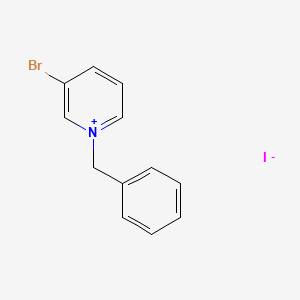
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
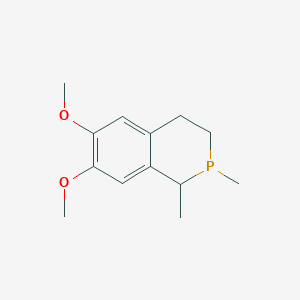
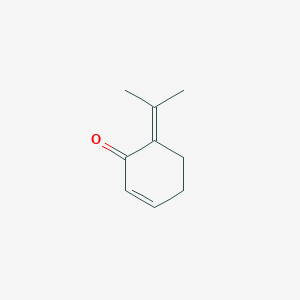
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
